Home > Products > Screening Compounds P145143 > Furan-2-yl-[4-(5-nitropyridin-2-yl)piperazin-1-yl]methanone
Furan-2-yl-[4-(5-nitropyridin-2-yl)piperazin-1-yl]methanone -

Furan-2-yl-[4-(5-nitropyridin-2-yl)piperazin-1-yl]methanone

Catalog Number: EVT-5111300
CAS Number:
Molecular Formula: C14H14N4O4
Molecular Weight: 302.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Benzhydryl-4-(5-nitro-2-furfurylideneamino)piperazine

Compound Description: This compound and its eleven substituted analogs were synthesized and evaluated for in vitro antimicrobial activity. These compounds displayed activity against various Bacillus species and Clostridium perfringens, including a tetracycline-resistant strain [].

(5-Amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamic Acid, Ethyl Ester

Compound Description: The (2S)-(-)-isomer of this compound demonstrated significantly greater potency in inhibiting mitotic cell division in L1210 leukemia cells compared to its (2R)-(+)-isomer or the racemic mixture [].

1-[(2-Ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP)

Compound Description: EMTPP was identified as a mechanism-based inactivator of both cytochrome P450 2D6 (CYP2D6) [] and CYP3A4 []. It exhibited time-dependent, NADPH-dependent, and concentration-dependent inhibition of both enzymes. Mechanistic studies indicated that EMTPP inactivates these enzymes through apoprotein adduction, likely involving a reactive imidazo-methide-like metabolite [].

SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor that effectively decreases pulmonary and systemic arterial pressures while increasing cardiac output [].

4-(2′-Methoxyphenyl)-1-[2′-(N-2″-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI)

Compound Description: p-MPPI is a selective serotonin 5-HT1A receptor antagonist. Radiolabeled with Iodine-123 ([¹²³I]p-MPPI), it exhibits favorable brain penetration and regional distribution in rats, suggesting its potential as a SPECT imaging agent for 5-HT1A receptors [, ]. Subsequent studies with a fluorine-18 labeled analog, p-[¹⁸F]MPPF, further confirmed its suitability as a PET imaging agent for 5-HT1A receptors []. Further investigation into p-MPPI and its p-fluoro analog, p-MPPF, confirmed their in vivo activity as competitive antagonists of both postsynaptic and somatodendritic 5-HT1A receptors [].

N-[4-(p-Alkylphenyl)-2-thiazolyl]-5-nitro-2-furamide

Compound Description: This series of compounds was synthesized and investigated for antimicrobial activity due to the known effectiveness of similar 2-amino-4-(p-alkylphenyl)thiazole compounds against Mycobacterium tuberculosis and Japanese B encephalitis virus [].

N-(5-Alkyl-1,3,4-thiadiazol-2-yl)-5-nitro-2-furamide

Compound Description: This series of compounds was synthesized and investigated for antimicrobial activity, drawing inspiration from the use of 2-amino-5-ethyl-1,3,4-thiadiazole as the N-component in the antimicrobial drug sulfathiazole [].

N-(6-Alkoxy-3-pyridazinyl)-5-nitro-2-furamide

Compound Description: These compounds were synthesized and examined for antimicrobial activity based on the utilization of 3-amino-6-methoxypyridazine as the N-component in the antimicrobial drug sulfamethoxypyridazine [].

4-(2′-Methoxyphenyl)-1-[2′-(N-2″-pyridinyl)-p-[¹⁸F]fluorobenzamido]ethyl]piperazine (p-[¹⁸F]MPPF)

Compound Description: p-[¹⁸F]MPPF, a fluorine-18 labeled analog of p-MPPI, demonstrated favorable characteristics as a PET imaging agent for 5-HT1A receptors in rats []. Binding studies indicated that the carbon-fluorine bond remained stable in vivo, and the compound effectively crossed the blood-brain barrier. Autoradiography confirmed that p-[¹⁸F]MPPF specifically labeled brain regions known to express 5-HT1A receptors, suggesting its potential for noninvasive imaging of these receptors in living subjects.

6-Nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one

Compound Description: This compound is a key intermediate in the synthesis of potent fibrinogen receptor antagonists based on the 2-(piperazin-1-yl)-3H-quinazolin-4-one scaffold [].

1-(5-Nitroindolyl-2-carbonyl)-4-[3-(1-methylethylamino)-2-pyridinyl]piperazine

Compound Description: This compound was successfully synthesized with an overall yield of 56% (based on 5-nitroindole-2-carboxylic acid) by converting the starting acid to its acyl chloride, followed by condensation with 1-[3-(1-methylethylamino)-2-pyridinyl]piperazine [].

4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Hydrazide Derivatives

Compound Description: Fifteen novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide were synthesized and tested for in vitro antimicrobial activity. Notably, compound 15, containing a 5-nitro-2-furoyl moiety, exhibited potent activity against Gram-positive bacteria [].

1-[2-(4-Fluorobenzoylamino)ethyl]-4-(7-methoxynaphthyl)piperazine (S14506)

Compound Description: S14506 is a potent and selective 5-HT1A receptor agonist. Researchers have developed several methods for labeling S14506 with positron emitters, such as carbon-11 and fluorine-18, at different positions within the molecule []. These labeled analogs of S14506 are intended for positron emission tomography (PET) imaging studies to investigate 5-HT1A receptor distribution and function in the brain.

1-(N¹-Benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl)piperazine

Compound Description: This compound was structurally characterized using single-crystal X-ray diffraction []. The study reported the crystallographic parameters, bond lengths, and angles, providing insights into the molecular conformation and packing of the molecule in the solid state.

4-(2′-Methoxy-phenyl)-1-[2′-(n-2″-pyridinyl)-p-iodobenzamido]-ethyl-piperazine ([¹²⁵I]p-MPPI)

Compound Description: [¹²⁵I]p-MPPI is a radioiodinated derivative of the 5-HT1A receptor antagonist p-MPPI []. In vitro binding and autoradiographic studies in rat brains demonstrated its high affinity and selectivity for 5-HT1A receptors. The binding characteristics of [¹²⁵I]p-MPPI suggest that it acts as an antagonist at 5-HT1A receptors, as evidenced by its inhibitory effect on [¹²⁵I]R(+)8-OH-PIPAT binding and the lack of an increase in binding in the presence of guanyl nucleotides.

p-Alkylbenzamido Derivatives of p-MPPI

Compound Description: Researchers synthesized a series of p-alkylbenzamido derivatives of p-MPPI to investigate the structure-activity relationship of these compounds as 5-HT1A receptor ligands []. The study aimed to determine the effect of varying the alkyl chain length on the benzamido group on binding affinity for 5-HT1A receptors.

1-(4-Substituted)-2-(-4-(piperazine-1-yl)bis-thiazole-5-yl)2-methyl-4-nitro-1H-imidazole-1-yl)ethanone Derivatives

Compound Description: A series of novel 1-(4-substituted)-2-(-4-(piperazine-1-yl)bis-thiazole-5-yl)2-methyl-4-nitro-1H-imidazole-1-yl)ethanone derivatives was synthesized and evaluated for anti-inflammatory activity []. Compounds AR-45a and AR-55a exhibited the most potent in vitro anti-inflammatory activity, demonstrating significant membrane stabilization effects.

1-[Alkyl], 1-[(Heteroaryl)alkyl], and 1-[(Aryl)alkyl]-7-pyridinylimidazo[1,2-a]pyrimidin-5(1H)-one Derivatives

Compound Description: A patent describes the synthesis and use of a series of 1-[alkyl], 1-[(heteroaryl)alkyl], and 1-[(aryl)alkyl]-7-pyridinylimidazo[1,2-a]pyrimidin-5(1H)-one derivatives as potential therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease []. These compounds are believed to exert their therapeutic effect by inhibiting GSK3β, a kinase implicated in the pathogenesis of Alzheimer's disease.

3-Methyl-N-(1-oxy-3′,4′,5′,6′-tetrahydro-2′H-[2,4′-bipyridine]-1′-ylmethyl)benzamide (ABT-670)

Compound Description: ABT-670 is a potent and orally bioavailable dopamine D4 receptor agonist developed for the treatment of erectile dysfunction []. Structure-activity relationship studies identified the N-oxy-2-pyridinylpiperidine moiety as crucial for both agonist activity and improved oral bioavailability compared to earlier arylpiperazine-based compounds.

1-(4-(4-Nitrophenyl)piperazin-1-yl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone

Compound Description: This compound contains a thienopyridine moiety, a structural feature found in antiplatelet agents like clopidogrel []. Although specific biological activity data for this compound is not provided in the abstract, its structural similarity to known antiplatelet agents suggests potential activity in inhibiting platelet aggregation.

4-(4-Amino-5-Mercapto-4H-1,2,4-Triazol-3-yl)Phthalazin-1(2H)-One Derivatives

Compound Description: The paper describes the synthesis of new fused and spiro heterocyclic compounds derived from 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phthalazin-1(2H)-one []. The researchers utilized reactions with various reagents, including triethyl orthoformate, furoyl chloride, thiophene-2-aldehyde, phenylisothiocyanate, chloroacetonitrile, p-nitro-ω-bromo-acetophenone, isatin, and fluorenone to create novel triazolothiadiazoles, thiadiazines, and spirocyclic systems.

3-Methyl-N-(1-oxy-3′,4′,5′,6′-tetrahydro-2′H-[2,4′-bipyridine]-1′-ylmethyl)benzamide (ABT-670)

Compound Description: ABT-670 is an orally bioavailable dopamine D4 agonist exhibiting selectivity over other dopamine receptor subtypes []. Structure-activity relationship studies leading to ABT-670 revealed that incorporating an N-oxy-2-pyridinyl moiety was crucial for potent D4 agonism while simultaneously improving oral bioavailability compared to earlier arylpiperazine-based leads.

1-[5-Methanesulfonamido-indolyl-2-carbonyl]-4-[3-(1-methylethylamino)-2-pyridinyl]-piperazine Monomethanesulfonate Salt

Compound Description: This compound has two novel crystalline forms, designated as "S" and "T", that have been characterized using powder X-ray diffraction [].

N-(1-((5-Nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl) Derivatives

Compound Description: This paper describes the synthesis and characterization of novel N-(1-((5-nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl) urea and carboxamide derivatives []. While the specific biological activities of these compounds are not mentioned, the presence of heterocyclic rings and functional groups suggests potential applications in medicinal chemistry.

Venetoclax (ABT-199) and its Metabolites

Compound Description: Venetoclax is a B-cell lymphoma 2 (Bcl-2) protein inhibitor used for treating hematologic malignancies. Studies on its metabolism and disposition in humans have identified various metabolites, including M27 and M30 []. M27 is a major human metabolite formed by CYP3A4-mediated oxidation and subsequent cyclization, while M30 is a nitro reduction metabolite likely produced by gut bacteria.

trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines

Compound Description: This study investigated the structure-activity relationship of trans-4-[4-(methoxyphenyl)cyclohexyl]-1-arylpiperazines as potent and selective 5-HT1A receptor ligands []. These compounds are conformationally constrained analogs of the previously reported 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-arylpiperazines. The trans isomers exhibited significantly higher affinity for 5-HT1A receptors compared to their cis counterparts.

4-(2'-Methoxyphenyl)-1-[2'-(N-2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-MPPF)

Compound Description: p-MPPF is a potent and selective antagonist of both presynaptic and postsynaptic serotonin-1A (5-HT1A) receptors []. In various animal models, p-MPPF effectively blocked the effects of 5-HT1A agonists, such as 8-OH-DPAT, without exhibiting any intrinsic agonist activity. This compound's high affinity for 5-HT1A receptors and its ability to cross the blood-brain barrier make it a valuable tool for studying 5-HT1A receptor function in vivo.

1,2,5(6)-Trisubstituted Benzimidazole Derivatives

Compound Description: This study focused on synthesizing and evaluating the antimicrobial activity of a series of 1,2,5(6)-trisubstituted benzimidazole derivatives containing chloro, nitro, or methyl substituents at the 5(6) position and piperazine or piperidine rings at the 2 position []. Notably, compound 13, bearing a chlorine atom at the 5(6) position and a 4-methylpiperidin substituent at the 2 position, exhibited the most potent activity.

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)

Compound Description: ML267 is a potent inhibitor of bacterial 4′-phosphopantetheinyl transferases (PPTases) []. It exhibits submicromolar inhibitory activity against bacterial Sfp-PPTase while showing no activity towards the human ortholog. ML267 demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus.

Properties

Product Name

Furan-2-yl-[4-(5-nitropyridin-2-yl)piperazin-1-yl]methanone

IUPAC Name

furan-2-yl-[4-(5-nitropyridin-2-yl)piperazin-1-yl]methanone

Molecular Formula

C14H14N4O4

Molecular Weight

302.29 g/mol

InChI

InChI=1S/C14H14N4O4/c19-14(12-2-1-9-22-12)17-7-5-16(6-8-17)13-4-3-11(10-15-13)18(20)21/h1-4,9-10H,5-8H2

InChI Key

NAAYECCLYVWGOC-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CO3

Solubility

18.3 [ug/mL]

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.